molecular formula C13H17BrN2O B4775175 N-(2-bromophenyl)-2-methyl-1-piperidinecarboxamide

N-(2-bromophenyl)-2-methyl-1-piperidinecarboxamide

Cat. No. B4775175
M. Wt: 297.19 g/mol
InChI Key: QKJLRLQAYBRKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-methyl-1-piperidinecarboxamide, commonly known as Br-APB, is a chemical compound that belongs to the class of piperidine carboxamides. This compound has gained significant attention in the scientific community due to its potential applications in neuroscience research. Br-APB is known to selectively inhibit the activity of metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.

Mechanism of Action

Br-APB selectively binds to the allosteric site of N-(2-bromophenyl)-2-methyl-1-piperidinecarboxamide and inhibits its activity. This results in the modulation of various downstream signaling pathways, including the cyclic adenosine monophosphate (cAMP) and extracellular signal-regulated kinase (ERK) pathways. The inhibition of this compound activity by Br-APB has been shown to reduce the release of glutamate, a major neurotransmitter in the brain, and modulate synaptic plasticity.
Biochemical and Physiological Effects
Br-APB has been shown to modulate various physiological and behavioral responses in animal models. It has been shown to improve learning and memory, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in animal models of addiction. Br-APB has also been shown to modulate synaptic plasticity and reduce excitotoxicity in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Br-APB in lab experiments is its high selectivity for N-(2-bromophenyl)-2-methyl-1-piperidinecarboxamide. This allows for the specific modulation of this compound activity without affecting other receptors or signaling pathways in the brain. However, one of the limitations of using Br-APB is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the effects of Br-APB on other brain regions and physiological processes outside of this compound signaling pathways are still not fully understood.

Future Directions

There are several future directions for research on Br-APB. One area of interest is the development of more potent and selective N-(2-bromophenyl)-2-methyl-1-piperidinecarboxamide inhibitors that can be used in vivo. Another area of interest is the investigation of the effects of Br-APB on other physiological and pathological processes in the brain. Additionally, the potential therapeutic applications of Br-APB in the treatment of various neurological and psychiatric disorders, such as addiction, anxiety, and depression, warrant further investigation.

Scientific Research Applications

Br-APB has been widely used in neuroscience research to study the role of N-(2-bromophenyl)-2-methyl-1-piperidinecarboxamide in various physiological and pathological processes in the brain. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, and depression. Br-APB has also been used to investigate the involvement of this compound in drug addiction and withdrawal.

properties

IUPAC Name

N-(2-bromophenyl)-2-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-10-6-4-5-9-16(10)13(17)15-12-8-3-2-7-11(12)14/h2-3,7-8,10H,4-6,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJLRLQAYBRKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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